1-Azaspiro[3.3]heptane hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azaspiro[3.3]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6(3-1)4-5-7-6;/h7H,1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYANZUYIUWBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCN2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1986337-29-4 | |
| Record name | 1-azaspiro[3.3]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
Application Note: A Modular and Scalable Synthesis of 1-Azaspiro[3.3]heptane via [2+2] Cycloaddition
Abstract
1-Azaspiro[3.3]heptane is rapidly emerging as a crucial scaffold in modern drug discovery, serving as a three-dimensional and metabolically robust bioisostere for the ubiquitous piperidine ring.[1][2][3] Its unique spirocyclic structure offers a defined conformational rigidity and novel exit vectors for substituent placement, enabling the exploration of previously inaccessible chemical space.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the most reliable and scalable synthesis of the 1-azaspiro[3.3]heptane core, centered on a pivotal thermal [2+2] cycloaddition reaction. The key transformation involves the reaction of an endocyclic alkene with chlorosulfonyl isocyanate (Graf's isocyanate), which yields a spirocyclic β-lactam intermediate.[1][2][7][8] A subsequent, highly selective reduction of this lactam using alane affords the target 1-azaspiro[3.3]heptane.[1][3] We will dissect the causality behind critical experimental choices, from reagent selection to reaction conditions, providing researchers with a self-validating framework for producing this high-value building block and its derivatives.
Introduction: The Strategic Imperative for Piperidine Bioisosteres
The piperidine moiety is one of the most prevalent N-heterocycles in FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and synthetic accessibility.[3][9] However, the drive to generate novel intellectual property, enhance metabolic stability, and modulate properties such as lipophilicity and aqueous solubility necessitates the development of structural surrogates.[3] Spirocyclic scaffolds have proven to be exceptional bioisosteres, and while the 2-azaspiro[3.3]heptane framework has been widely adopted, the isomeric 1-azaspiro[3.3]heptane has been less utilized, primarily due to a lack of robust synthetic methods.[3]
Recent advancements have established a scalable pathway to 1-azaspiro[3.3]heptanes, positioning them as a next-generation bioisostere with significant potential.[1][3] The substitution of a piperidine ring with this scaffold in the anesthetic drug bupivacaine, for example, resulted in a new, patent-free analogue with high activity, validating the strategic value of this approach.[1][2][3][7]
The Core Synthetic Blueprint: A Two-Stage Approach
The most effective synthesis of the 1-azaspiro[3.3]heptane core is a two-stage process. This method is modular, allowing for the preparation of a variety of substituted analogues by simply modifying the alkene starting material.
-
Stage 1: [2+2] Cycloaddition. A thermal [2+2] cycloaddition between an appropriately substituted methylenecyclobutane and chlorosulfonyl isocyanate (ClO₂S-NCO) forms a stable, crystalline N-sulfonyl-β-lactam intermediate.[1][2][10]
-
Stage 2: Chemoselective Reduction. The β-lactam ring of the intermediate is reduced to the corresponding azetidine. This step is critical, as over-reduction or the use of non-selective reagents can lead to cleavage of the strained four-membered rings.[3] Alane (AlH₃) has been identified as the optimal reagent for this transformation, providing the desired product cleanly and in high yield.[1][3]
Caption: Overall synthetic pathway to 1-azaspiro[3.3]heptane.
Part I: Protocol for [2+2] Cycloaddition
Scientific Rationale
The [2+2] cycloaddition between an alkene and an isocyanate is a powerful method for constructing β-lactam rings. Graf's isocyanate (ClO₂S-NCO) is particularly effective due to its high electrophilicity, which facilitates the cycloaddition even with moderately reactive alkenes. The reaction proceeds through a stepwise mechanism, often involving a zwitterionic intermediate, to form the thermodynamically stable four-membered ring. This step is typically high-yielding and provides a solid, often crystalline, intermediate that is easily purified.
Detailed Experimental Protocol
Materials and Equipment:
-
Methylenecyclobutane (or substituted derivative)
-
Chlorosulfonyl isocyanate (handle with extreme care in a fume hood)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Nitrogen or Argon atmosphere setup (Schlenk line or glovebox)
-
Dry glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Ice bath
-
Rotary evaporator
-
Standard glassware for aqueous workup and extraction
Procedure:
-
Reaction Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Dissolve methylenecyclobutane (1.0 eq.) in anhydrous DCM (approx. 0.5 M).
-
Controlled Addition: Cool the solution to 0 °C using an ice bath. Add chlorosulfonyl isocyanate (1.05 eq.) dropwise via the dropping funnel over 30 minutes. Causality: The slow, dropwise addition at low temperature is crucial to control the exotherm of the reaction and prevent the formation of polymeric side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or ¹H NMR analysis of an aliquot.
-
Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude N-sulfonyl β-lactam is often a solid and can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Part II: The Critical Reduction Protocol
Scientific Rationale: The Choice of Reducing Agent
The reduction of the β-lactam is the most challenging step in this sequence. The inherent strain of the spiro[3.3]heptane system makes it susceptible to ring-opening side reactions. The choice of reducing agent is therefore paramount to the success of the synthesis.
| Reducing Agent | Typical Outcome | Mechanistic Rationale |
| Alane (AlH₃) | High Yield of desired amine | Alane is a highly effective and chemoselective reagent for reducing amides and lactams. It coordinates strongly to the carbonyl oxygen, facilitating hydride delivery without promoting pathways that lead to C-N or C-C bond cleavage of the strained ring system.[1][3] |
| Lithium Aluminum Hydride (LiAlH₄) | Significant ring cleavage, low yield | LiAlH₄ is a highly reactive, "hard" nucleophile. While it reduces the lactam, it also readily attacks the strained cyclobutane rings, leading to undesired ring-opening byproducts and a complex product mixture.[3] |
| Borane Reagents (e.g., BH₃·THF) | Mixture of product and ring cleavage | Borane is a milder reducing agent but can still induce ring cleavage, particularly at the elevated temperatures often required for complete lactam reduction. Its selectivity is insufficient for this delicate substrate.[3] |
Detailed Experimental Protocol for Alane Reduction
Materials and Equipment:
-
N-sulfonyl β-lactam intermediate
-
Alane solution (e.g., 0.5 M in THF, commercially available or freshly prepared)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere setup
-
Dry glassware
-
Ice bath and heating mantle
-
Rochelle's salt (potassium sodium tartrate) solution
-
Standard workup and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried, nitrogen-flushed flask, dissolve the N-sulfonyl β-lactam (1.0 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add the alane solution (approx. 2.0-3.0 eq.) dropwise. After addition, allow the reaction to warm to room temperature and then gently heat to reflux (approx. 65 °C) for 4-6 hours. Causality: The initial cooling prevents an uncontrolled reaction, while the subsequent heating is necessary to drive the reduction to completion.
-
Quenching: After the reaction is complete (monitored by TLC), cool the flask to 0 °C. Carefully and slowly quench the excess alane by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). An alternative, highly effective quench involves the slow addition of a saturated aqueous solution of Rochelle's salt and stirring vigorously for several hours until a clear biphasic mixture is obtained. Causality: The quench must be performed slowly and at low temperature to safely manage the exothermic decomposition of excess hydride reagent. The Rochelle's salt workup is excellent for chelating aluminum salts, making the extraction cleaner.
-
Workup and Isolation: Filter the resulting suspension (if using Fieser workup) through a pad of Celite, washing the filter cake with THF or ethyl acetate. Concentrate the filtrate. If using the Rochelle's salt method, separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The crude 1-azaspiro[3.3]heptane can be purified by column chromatography or, if obtained as a salt, by recrystallization.
Comprehensive Experimental Workflow
The entire process from starting materials to the final, purified product can be visualized as a streamlined laboratory workflow.
Caption: Step-by-step experimental workflow for the synthesis.
Broader Context: Photochemical [2+2] Approaches to Azetidines
While the thermal cycloaddition with Graf's isocyanate is the premier route to 1-azaspiro[3.3]heptanes, it is valuable to recognize alternative [2+2] strategies for general azetidine synthesis. The Aza Paternò-Büchi reaction , a photochemical [2+2] cycloaddition between an imine and an alkene, is a classic and atom-economical method for forming the azetidine core.[11][12]
Historically, these reactions required UV light and were often limited by competing side reactions of the excited imine.[11] However, modern advancements, particularly the use of visible-light photocatalysis, have revitalized this field.[13][14][15] Using photosensitizers like iridium or ruthenium complexes, the reaction can be performed under significantly milder conditions, allowing for greater functional group tolerance and expanding the synthetic utility.[13][14] These methods represent the cutting edge of azetidine synthesis and are powerful tools for constructing diverse libraries of these strained heterocycles.[16][17]
Conclusion
The synthesis of 1-azaspiro[3.3]heptane via a thermal [2+2] cycloaddition followed by a highly selective alane reduction is a robust, scalable, and modular process. This application note provides the detailed protocols and scientific rationale necessary for researchers to confidently implement this sequence in their laboratories. By understanding the critical parameters of each step, particularly the choice of reducing agent, medicinal chemists can reliably access this high-value scaffold and its derivatives. The continued application of 1-azaspiro[3.3]heptane as a piperidine bioisostere promises to yield novel drug candidates with improved pharmacological profiles, making this synthetic methodology a cornerstone of modern drug discovery programs.
References
-
Title: 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Source: ResearchGate. [Link]
-
Title: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Source: PubMed. [Link]
-
Title: Synthesis of substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction... Source: ResearchGate. [Link]
-
Title: Modular, Scalable Synthesis of 1-Aza[3.3]heptanes. Source: Synfacts. [Link]
-
Title: Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. Source: ChemRxiv. [Link]
-
Title: Synthesis of azetidines by aza Paternò–Büchi reactions. Source: NIH National Center for Biotechnology Information. [Link]
-
Title: Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Source: Nature Portfolio. [Link]
-
Title: [2 + 2]-Cycloaddition for the Synthesis of Azetidines. Source: Synfacts. [Link]
-
Title: Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions. Source: NIH National Center for Biotechnology Information. [Link]
-
Title: On-DNA Synthesis of Spirocyclic Azetidines via Photocatalyzed [2+2] Cycloaddition. Source: ResearchGate. [Link]
-
Title: Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Source: ACS Publications. [Link]
-
Title: 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Source: University of Bari Aldo Moro Institutional Research Archive. [Link]
-
Title: Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Source: Royal Society of Chemistry. [Link]
-
Title: Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA. Source: NIH National Center for Biotechnology Information. [Link]
-
Title: Practical Synthesis of Fluorinated Piperidine Analogues Based on the 2-Azaspiro[3.3]heptane Scaffold. Source: ResearchGate. [Link]
-
Title: 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Source: PubMed. [Link]
-
Title: pKa-Tuned Amines SpiroKit 4 : Azaspiro[3.3]heptane derivatives. Source: SpiroChem. [Link]
-
Title: 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Source: Scilit. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dearomative intermolecular [2 + 2] photocycloaddition for construction of C(sp3)-rich heterospirocycles on-DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shigematsu-bio.com [shigematsu-bio.com]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 8. scilit.com [scilit.com]
- 9. 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. echemi.com [echemi.com]
- 15. Recent Visible Light and Metal Free Strategies in [2+2] and [4+2] Photocycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
Application Note: Protocols for Reductive Amination using 1-Azaspiro[3.3]heptane HCl
Part 1: Strategic Context & Chemical Rationale
The "Escape from Flatland"
In modern drug discovery, increasing the fraction of
1-Azaspiro[3.3]heptane represents a high-value bioisostere for the piperidine ring.[1][2][3] Unlike the more common 2-azaspiro[3.3]heptane, the 1-aza isomer places the nitrogen at the bridgehead-adjacent position, creating a unique vector for substituent exit. This geometric distinctiveness allows for:
-
Novel IP Space: Less explored than piperidine or pyrrolidine analogs.
-
Altered Basicity: The strained azetidine ring within the spiro system modifies the
and nucleophilicity compared to unstrained secondary amines. -
Rigidification: The spiro-fusion locks the conformation, potentially reducing the entropic penalty of binding to a protein target.
The Challenge: The Hydrochloride Salt
1-Azaspiro[3.3]heptane is typically supplied as a hydrochloride salt (HCl) to ensure stability.
-
Problem: The protonated ammonium form is non-nucleophilic and cannot attack the carbonyl carbon to form the essential hemiaminal/iminium intermediate.
-
Solution: The protocol must include a distinct neutralization strategy (in situ vs. pre-freebasing) to liberate the reactive free amine without compromising the stability of sensitive aldehyde/ketone partners.
Part 2: Mechanistic Workflow
The reductive amination of 1-azaspiro[3.3]heptane proceeds through a direct or indirect mechanism depending on the reducing agent chosen.[4]
Mechanism Diagram
The following diagram illustrates the reaction pathway and the critical decision points for the chemist.
Figure 1: Mechanistic pathway for the reductive amination of 1-azaspiro[3.3]heptane HCl.
Part 3: Experimental Protocols
Protocol A: The "Gold Standard" (STAB Method)
Best for: Most aldehydes and unhindered ketones. Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)3).[5] Why: STAB is mild and exhibits high chemoselectivity for iminiums over carbonyls, minimizing the reduction of the starting aldehyde/ketone to alcohol.
Reagents & Stoichiometry
| Component | Equivalents (eq.) | Role |
| 1-Azaspiro[3.3]heptane HCl | 1.0 - 1.2 | Amine source |
| Aldehyde / Ketone | 1.0 | Electrophile |
| DIPEA (Diisopropylethylamine) | 1.0 - 1.5 | Neutralizes HCl salt |
| STAB | 1.5 - 2.0 | Reducing agent |
| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (promotes iminium formation) |
| Solvent (DCE or DCM) | 0.1 - 0.2 M | Reaction medium |
Step-by-Step Procedure
-
Preparation: In a clean, dry vial equipped with a stir bar, suspend 1-azaspiro[3.3]heptane HCl (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or Dichloromethane (DCM).
-
Neutralization: Add DIPEA (1.2 eq) to the suspension. Stir at room temperature for 10–15 minutes. Note: The suspension should clarify as the free amine is released.
-
Carbonyl Addition: Add the Aldehyde/Ketone (1.0 eq) to the mixture.
-
Acid Catalysis: Add Acetic Acid (1.5 eq). Stir for 30–60 minutes to allow the equilibrium formation of the iminium species.
-
Critical Check: If the substrate is an aldehyde, 30 mins is sufficient. If a ketone, allow 1–2 hours.
-
-
Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes) and add STAB (1.5 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor via LC-MS (look for M+H of product).
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 20 minutes until gas evolution ceases.
Protocol B: The "Hindered Substrate" (Titanium Isopropoxide)
Best for: Sterically hindered ketones or electron-deficient amines where equilibrium favors the starting materials.
Why:
Step-by-Step Procedure
-
Imine Formation: In a sealed tube, combine 1-azaspiro[3.3]heptane HCl (1.2 eq), Ketone (1.0 eq), and TEA (1.2 eq) in anhydrous THF.
-
Lewis Acid: Add Titanium(IV) isopropoxide (
, 2.0 eq) neat. -
Incubation: Stir the mixture at ambient temperature (or 50°C for very difficult substrates) for 6–12 hours. The solution typically turns slightly yellow/orange.
-
Reduction: Dilute with absolute ethanol (EtOH) or MeOH. Carefully add Sodium Borohydride (
, 2.0 eq) or Sodium Cyanoborohydride ( ) portion-wise. Caution: Exothermic. -
Workup (Specific for Ti): Quench with 1N NaOH or Rochelle's salt solution to break up the titanium emulsion. Filter through a Celite pad to remove the white titanium oxide precipitate.
Part 4: Workup & Isolation Strategy (Critical)
The Trap: 1-Azaspiro[3.3]heptane derivatives are often low molecular weight and highly polar (
Optimized Isolation Protocol:
-
pH Adjustment: After quenching with NaHCO₃, ensure the aqueous layer pH is basic (pH > 10). If necessary, add small amounts of 1N NaOH. This ensures the product is in the neutral (organic soluble) amine form.
-
Extraction Solvent: Do not rely solely on Diethyl Ether or Hexanes. Use DCM or Chloroform/Isopropanol (3:1) for extraction to maximize recovery of polar amines.
-
Salting Out: Saturate the aqueous layer with solid NaCl (brine) to push the organic amine into the organic phase.
-
Purification:
-
Flash Chromatography: Use a gradient of DCM to DCM:MeOH:NH₄OH (90:10:1). The ammonia is crucial to prevent the amine from streaking on the silica.
-
Reverse Phase: Highly recommended for polar spirocycles. Use a C18 column with Water/Acetonitrile (+0.1% Formic Acid or Ammonium Bicarbonate).
-
Part 5: Troubleshooting & Decision Tree
Use the following logic flow to determine the best course of action for your specific substrate.
Figure 2: Decision matrix for optimizing reaction conditions.
References
-
Kirichok, A. A., et al. (2023).[2][6] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition.
-
Common Organic Chemistry. (2023). Reductive Amination Conditions: NaBH(OAc)3.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes. (Contextual reference for spirocyclic handling). Angewandte Chemie.
-
Sigma-Aldrich. Application Note: Reductive Amination using Automated Synthesis.
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. researchgate.net [researchgate.net]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. thieme-connect.com [thieme-connect.com]
Procedure for free-basing 1-azaspiro[3.3]heptane hydrochloride
Technical Protocol: Preparation of 1-Azaspiro[3.3]heptane Free Base from Hydrochloride Salt
Part 1: Introduction & Strategic Context
Subject: 1-Azaspiro[3.3]heptane (CAS: 174-78-7 for parent/analog) Classification: Spirocyclic secondary amine; Bioisostere of piperidine.
In modern medicinal chemistry, 1-azaspiro[3.3]heptane has emerged as a critical high-value scaffold. It serves as a bioisostere for piperidine, offering altered vectorization and metabolic stability profiles due to its spirocyclic geometry. While the hydrochloride salt (HCl) is the standard stable form for storage and transport, the free base is the reactive species required for nucleophilic substitutions, reductive aminations, and metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig).
Operational Challenge: The primary technical challenge in free-basing this specific scaffold is managing the volatility and water solubility of the free amine. Unlike larger lipophilic amines, spirocyclic amines of this molecular weight (~97.16 g/mol ) can partition significantly into the aqueous phase if the ionic strength is not managed, and they can be lost to evaporation during solvent removal.
This protocol utilizes a high-ionic-strength alkaline extraction method to maximize recovery and employs controlled vacuum parameters to prevent product loss.
Part 2: Safety & Handling (SDS Summary)
Hazard Class: Corrosive, Irritant, Flammable (as free base).
| Hazard Category | Description | Mitigation Strategy |
| Chemical Nature | Strong Base (pKa ~11.4). | Use alkali-resistant gloves (Nitrile/Neoprene). |
| Volatility | Moderate volatility; noxious amine odor. | Strict Fume Hood Use. Do not evaporate to dryness under high vacuum without a cold trap. |
| Reactivity | Reacts violently with strong acids/oxidizers. | Quench waste streams slowly. |
Part 3: Reagents & Equipment
Stoichiometry Table:
| Component | Role | Equivalents (eq.) | Notes |
| 1-Azaspiro[3.3]heptane[1][2][3][4][5][6][7]·HCl | Substrate | 1.0 | Hygroscopic; weigh quickly. |
| Sodium Hydroxide (NaOH) | Base | 2.5 - 3.0 | Used as 4M or 6M solution to minimize aqueous volume. |
| Dichloromethane (DCM) | Extraction Solvent | ~10-15 mL/g | Preferred for high solubility of the amine. |
| Sodium Sulfate (Na₂SO₄) | Drying Agent | N/A | Anhydrous; granular preferred. |
| Brine (NaCl sat.) | Salting-out Agent | N/A | Increases ionic strength to force amine into organic phase. |
Part 4: Step-by-Step Experimental Protocol
Phase 1: Dissolution and Neutralization
-
Preparation: In a round-bottom flask (RBF) equipped with a magnetic stir bar, suspend the 1-azaspiro[3.3]heptane·HCl in a minimum volume of distilled water (approx. 3 mL per gram of salt).
-
Rationale: Minimizing initial water volume is critical. Excess water increases the partition volume, trapping more product in the aqueous phase.
-
-
Cooling: Place the flask in an ice-water bath (0–5 °C).
-
Basification: Dropwise, add 4M NaOH solution with vigorous stirring. Monitor pH until it reaches pH > 13 .
-
Checkpoint: The solution may become cloudy as the free base separates. Ensure the pH is well above the pKa (11.4) to ensure >99% deprotonation.
-
Phase 2: Extraction (Salting Out)
-
Saturation: Add solid NaCl to the aqueous mixture until saturation is achieved (undissolved salt remains).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with Dichloromethane (DCM) (3 x 10 mL per gram of substrate).
-
Technique: Shake vigorously for 2 minutes each time. Vent frequently.
-
Alternative: If DCM is avoided due to green chemistry constraints, MTBE (Methyl tert-butyl ether) may be used, though recovery yields may be slightly lower (5-10% loss).
-
Phase 3: Purification and Isolation
-
Drying: Combine the organic extracts and wash once with a small volume of brine (to remove entrained alkali). Dry the organic layer over anhydrous Na₂SO₄ for 15 minutes.
-
Filtration: Filter off the drying agent into a tared RBF. Rinse the filter cake with a small amount of fresh solvent.
-
Concentration (CRITICAL STEP):
-
Concentrate the solution on a rotary evaporator.
-
Bath Temperature: < 30 °C.
-
Pressure: Moderate vacuum (start at 400 mbar, lower gradually to 150 mbar). DO NOT use high vacuum (< 10 mbar) as the free amine may sublime or evaporate.
-
Endpoint: Stop when the solvent volume is minimal. If the product is a liquid, it is often safer to store it as a concentrated stock solution in DCM/THF if exact massing is not required immediately, or to use it directly in the next step.
-
Part 5: Process Visualization
Figure 1: Workflow for the isolation of 1-azaspiro[3.3]heptane free base, emphasizing pH control and volatility management.
References
-
Kirichok, A., et al. (2023).[3] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[3][4] Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link
Sources
- 1. Categories of precursor chemicals [hpra.ie]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. angenechemical.com [angenechemical.com]
- 7. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Precursor Control - Taxation and Customs Union - European Commission [taxation-customs.ec.europa.eu]
Application Note: Advanced Amide Coupling Strategies for Spirocyclic Amines
Executive Summary & Scientific Rationale
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, 6-azaspiro[3.4]octane) have emerged as critical bioisosteres for morpholines and piperidines in modern drug discovery. Their high fraction of saturated carbon (
However, the very feature that makes them valuable—the quaternary spiro-carbon adjacent to the nitrogen—creates significant steric hindrance . This steric bulk impedes the nucleophilic attack of the amine onto the activated carboxylate, often leading to stalled reactions, epimerization of the acid partner, or N-acyl urea byproduct formation when using standard carbodiimide (EDC/DCC) chemistries.
This guide details three validated protocols to overcome these energy barriers, categorized by experimental scale and substrate difficulty.
Mechanistic Analysis: The Steric Barrier
The failure of standard coupling conditions with spirocyclic amines is rarely due to electronics; it is kinetic. The tetrahedral intermediate formed during acylation faces severe steric clash between the incoming amine's rigid ring system and the activating group on the carbonyl.
Diagram 1: Mechanistic Bottleneck & Reagent Selection
This decision tree guides the chemist based on substrate steric demand and scale.
Caption: Decision matrix for selecting the optimal coupling reagent based on steric hindrance and reaction scale.
Detailed Experimental Protocols
Protocol A: The Discovery Standard (HATU/COMU)
Best for: Milligram-scale library synthesis, high-throughput screening, and "precious" intermediates. Mechanism: Generates a highly reactive At-ester (7-azabenzotriazolyl ester) or Oxyma-ester (for COMU), accelerating the rate of amine attack faster than racemization can occur.
Reagents:
-
Coupling Agent: HATU (1.2 eq) or COMU (1.2 eq)
-
Base: DIPEA (Diisopropylethylamine) (3.0 eq)
-
Solvent: DMF (Anhydrous)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (1.5 eq) followed by HATU/COMU (1.2 eq) at 0°C. Stir for 5–10 minutes.
-
Observation: Solution typically turns yellow/orange.
-
-
Amine Addition: Add the Spirocyclic Amine (1.1 eq) and the remaining DIPEA (1.5 eq).
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: For extremely hindered spirocycles (e.g., 2,6-diazaspiro[3.3]heptane derivatives), heating to 40°C may be required.
-
-
Workup: Dilute with EtOAc, wash with sat.
(x2), water (x1), and brine (x1). Dry over .
Why COMU? COMU is a safer alternative to HATU (non-explosive) and yields water-soluble byproducts, making purification easier while maintaining HATU-like reactivity [1, 2].
Protocol B: The Process & Green Solution (T3P)
Best for: Gram-scale scale-up, avoiding toxic solvents (DMF), and minimizing chromatography. Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and activates the acid. It requires a specific base stoichiometry to drive the equilibrium.
Reagents:
-
Coupling Agent: T3P (50% w/w in EtOAc or MeTHF) (1.5 – 2.0 eq)
-
Base: Pyridine (3.0 – 5.0 eq) or DIPEA (4.0 eq)
-
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Procedure:
-
Charge: To a flask, add Carboxylic Acid (1.0 eq), Spirocyclic Amine (1.1 eq), and Solvent (EtOAc, 5-10 volumes).
-
Base Addition: Add Pyridine (4.0 eq) or DIPEA (4.0 eq). Cool to 0°C.[2][3]
-
Critical: T3P requires excess base. Using only 1-2 eq will result in stalled conversion.
-
-
T3P Addition: Dropwise add T3P solution (1.5 eq).
-
Reaction: Stir at RT for 12–24 hours.
-
Self-Validation: T3P reactions are cleaner but slower than HATU. Monitor by HPLC; do not quench early.
-
-
Workup: Wash the organic layer with water (x3), 0.5M HCl (to remove pyridine/excess amine), and sat.
.
Protocol C: The "Nuclear Option" (Ghosez's Reagent)
Best for: Extremely hindered substrates (e.g., tertiary carboxylic acids + spirocyclic amines) where HATU/T3P fail. Mechanism: Converts the acid to an acid chloride in situ under neutral conditions using 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent), avoiding the harsh acidity of thionyl chloride.
Reagents:
-
Activator: Ghosez's Reagent (1.2 – 1.5 eq)
-
Base: DIPEA or TEA (2.0 – 3.0 eq)
-
Solvent: Dry DCM or THF
Step-by-Step Procedure:
-
Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 eq) in dry DCM. Add Ghosez's Reagent (1.2 eq) at RT. Stir for 1–2 hours.
-
Monitoring: Monitor by TLC (methanol quench of an aliquot shows methyl ester).
-
-
Coupling: In a separate vessel, dissolve Spirocyclic Amine (1.1 eq) and DIPEA (2.0 eq) in DCM.
-
Combination: Add the acid chloride solution (from step 1) dropwise to the amine solution at 0°C.
-
Reaction: Stir at RT for 2–16 hours.
-
Workup: Standard aqueous workup.
Comparative Data Analysis
The following table summarizes the performance of these reagents specifically for hindered amine couplings.
| Feature | HATU / COMU | T3P (Propylphosphonic Anhydride) | Ghosez's Reagent |
| Reactivity | Very High (Fastest kinetics) | Moderate (Slower, cleaner) | High (via Acid Chloride) |
| Epimerization Risk | Low (if base < 3 eq) | Very Low (Lowest risk) | Low (Neutral conditions) |
| Steric Tolerance | Excellent | Good | Excellent (Best for tertiary acids) |
| Purification | Difficult (Byproducts can streak) | Easy (Water soluble byproducts) | Moderate |
| Scale Suitability | < 10g (Cost/Safety) | > 100g (Scalable/Green) | Variable |
| Cost | High | Moderate | Moderate |
Troubleshooting Guide
Diagram 2: Troubleshooting Logic
Flowchart for optimizing failed reactions.
Caption: Diagnostic flow for troubleshooting stalled spirocyclic amine couplings.
Common Issues:
-
Low Conversion with T3P: Usually due to insufficient base. T3P releases propylphosphonic acid byproducts; the reaction mixture must remain basic (pH ~8) to drive the reaction. Increase pyridine/DIPEA to 5.0 eq.
-
Epimerization with HATU: If the acid partner is chiral and prone to racemization, switch to T3P or reduce the pre-activation time. Ensure DIPEA is not in large excess during the activation step.
-
Poor Solubility: Spirocyclic amine salts (e.g., HCl or TFA salts) can be sparingly soluble in EtOAc. For T3P protocols, add a small amount of DMF or water (if using T3P/Water/Surfactant conditions) to solubilize the salt, or free-base the amine prior to reaction.
References
-
El-Faham, A., & Albericio, F. (2010).[8] COMU: A third generation of uronium-type coupling reagents.[8][9] Journal of Peptide Science, 16(1), 6-9.[8] Link
-
Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. Link
-
Archimedis. (2023). Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent. RSC Advances. Link
-
Patterson, A. W., et al. (2011). Ghosez's Reagent.[3][10][11] Encyclopedia of Reagents for Organic Synthesis. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters, 12(9), 1944–1947. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Amide Synthesis [fishersci.dk]
- 3. Synthesis of Natural and Unnatural Cyclooligomeric Depsipeptides Enabled by Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. COMU: a third generation of uronium-type coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. atlanchimpharma.com [atlanchimpharma.com]
Application Note: Preparation of N-substituted 1-azaspiro[3.3]heptane Libraries
Abstract & Strategic Rationale
The 1-azaspiro[3.3]heptane scaffold represents a high-value, next-generation bioisostere for piperidine and pyrrolidine rings. Unlike its more symmetric cousin (2-azaspiro[3.3]heptane), the 1-aza isomer offers a unique vector orientation that positions substituents in a distinct region of chemical space, often resulting in improved metabolic stability and lowered lipophilicity (LogP) while maintaining high
Despite its utility, the 1-azaspiro[3.3]heptane core has historically been underutilized due to synthetic inaccessibility. This guide provides a validated workflow for the synthesis of the core scaffold and its subsequent diversification into high-throughput libraries .
Key Advantages over Piperidine
| Property | Piperidine (Reference) | 1-azaspiro[3.3]heptane | Impact |
| Geometry | Chair conformation (flexible) | Puckered/Rigid spirocycle | Reduced entropic penalty upon binding. |
| Vector | Equatorial/Axial | Fixed exit vector | Access to novel IP space; unique SAR exploration. |
| Basicity ( | ~11.0 | ~9.5 - 10.0 | Reduced hERG liability; improved membrane permeability. |
| Metabolic Stability | Susceptible to P450 oxidation | Sterically protected | Extended half-life ( |
Core Scaffold Synthesis (The "Enamine" Route)
Note: While many labs purchase the core, understanding its synthesis is critical for troubleshooting impurities or creating C-substituted analogs. This protocol is based on the seminal work by Mykhailiuk et al. (2023).
Mechanism of Action
The synthesis relies on a thermal [2+2] cycloaddition between an exocyclic alkene and Graf’s isocyanate (chlorosulfonyl isocyanate), followed by a reductive ring contraction/opening sequence.[1][2][3][4][5]
Step-by-Step Protocol
Reagents:
-
Starting Material: Methylenecyclobutane (or prepared via Wittig from cyclobutanone).
-
Reagent A: Chlorosulfonyl isocyanate (CSI).
-
Reagent B: Alane (
), generated in situ from and or . -
Solvents: Diethyl ether (
), THF (anhydrous).
Procedure:
-
[2+2] Cycloaddition:
-
Cool a solution of methylenecyclobutane (1.0 eq) in
to 0°C. -
Dropwise add CSI (1.0 eq). The reaction forms a
-lactam-N-sulfonyl chloride intermediate. -
Critical Step: Hydrolysis of the N-sulfonyl group is required. Quench carefully with aqueous sodium sulfite (
) to yield the spirocyclic -lactam.
-
-
Reduction (The "Hidden" Challenge):
-
Standard
often cleaves the strained ring. Alane ( ) is preferred for selective reduction of the lactam carbonyl to the amine without ring opening. -
Suspend
(3.0 eq) in dry THF at 0°C. Add (1.5 eq) dropwise to generate . -
Add the spiro-lactam solution slowly. Reflux for 2-4 hours.
-
Workup: Fieser workup (
, 15% , ). Filter precipitate.
-
-
Salt Formation:
-
Treat the crude oil with
in dioxane to precipitate 1-azaspiro[3.3]heptane hydrochloride . This salt is stable and non-hygroscopic, ideal for library storage.
-
Library Diversification Protocols
This section details the parallel synthesis of N-substituted derivatives. The 1-azaspiro[3.3]heptane nitrogen is a secondary amine, sterically more hindered than pyrrolidine but less than 2,2,6,6-tetramethylpiperidine.
Workflow Visualization
Caption: Divergent synthesis workflow transforming the core scaffold into four distinct chemical series.
Protocol A: Amide Coupling (Parallel Format)
Best for: High-throughput generation of polar derivatives.
Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU for libraries because the byproducts are water-soluble, allowing for a simple liquid-liquid extraction (LLE) workup without chromatography in many cases.
-
Preparation: Dissolve Carboxylic Acid monomers (
eq) in DMF/EtOAc (1:1). -
Activation: Add DIPEA (
eq) and T3P (50% in EtOAc, eq). Shake for 15 mins. -
Addition: Add 1-azaspiro[3.3]heptane HCl (
eq). -
Incubation: Shake at RT for 16 hours.
-
Workup:
-
Dilute with EtOAc.
-
Wash with sat.
(x2), then brine. -
Evaporate solvent.
-
QC: If purity <90%, proceed to Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).
-
Protocol B: Reductive Amination
Best for: Creating basic amines (maintaining pKa).
Critical Insight: The steric bulk of the spiro-ring can slow imine formation. Titanium(IV) isopropoxide is used as a Lewis acid to drive imine formation before reduction.
-
Imine Formation:
-
Combine Amine (
eq) and Aldehyde/Ketone ( eq) in anhydrous THF. -
Add
( eq). Cap and shake at 50°C for 4 hours.
-
-
Reduction:
-
Cool to RT.
-
Add
(STAB) ( eq) suspended in DCE. -
Shake for 16 hours.
-
-
Quench: Add 1M NaOH (carefully) to precipitate titanium salts. Filter through Celite.[6]
Protocol C: Pd-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Attaching heteroaryl rings where
Catalyst Selection: The 1-azaspiro[3.3]heptane is a secondary amine. RuPhos Pd G4 is the gold standard for secondary amines due to its resistance to
-
Reaction Mix (In Glovebox or under
):-
Aryl Bromide (
eq). -
Amine (
eq). -
Base: NaOtBu (
eq) or ( eq). -
Catalyst: RuPhos Pd G4 (2-5 mol%).
-
Solvent: Toluene or Dioxane (degassed).
-
-
Conditions: Seal vial. Heat to 80-100°C for 12-18 hours.
-
Filtration: Filter through a plug of silica/Celite to remove Pd black.
Quality Control & Troubleshooting
Structural Validation
The 1-azaspiro[3.3]heptane core has a characteristic NMR signature.
- NMR: Look for the multiplet signals of the cyclobutane rings. In amides, rotamers are common due to the restricted rotation of the spiro-N-C(O) bond. Variable Temperature (VT) NMR at 80°C is recommended to coalesce peaks for confirmation.
Common Failure Modes
| Observation | Root Cause | Solution |
| Low Yield (Amide) | HCl salt not neutralized | Increase DIPEA to 4-5 eq; ensure solubility of salt. |
| Ring Opening | Acidic workup too harsh | The spiro-ring is strained. Avoid strong mineral acids >1M during workup. Use Formic acid for HPLC. |
| Incomplete Arylation | Catalyst poisoning | Ensure amines are free of residual aliphatic thiols or oxidizing agents. Switch to BrettPhos Pd G4 if the aryl halide is electron-rich. |
References
-
Mykhailiuk, P. K., et al. (2023).[2] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[4] Link
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512-4515. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - Enamine [enamine.net]
- 6. ricerca.uniba.it [ricerca.uniba.it]
Mastering the Challenge: A Guide to Handling Hygroscopic Amine Hydrochloride Salts in Synthesis
Introduction
Amine hydrochloride salts are ubiquitous intermediates and active pharmaceutical ingredients (APIs) in drug development and organic synthesis. Their crystalline nature, improved stability, and ease of handling compared to the corresponding free amines make them highly valuable. However, a significant portion of these salts exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere. This seemingly simple property can introduce a cascade of complications, leading to inaccuracies in stoichiometry, reaction failures, and inconsistencies in product purity and yield.
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to effectively manage hygroscopic amine hydrochloride salts. By understanding the underlying principles and implementing robust handling techniques, laboratories can ensure the integrity of their synthetic processes and the reliability of their results.
Understanding Hygroscopicity in Amine Hydrochloride Salts
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. In amine hydrochloride salts, this phenomenon is primarily driven by the strong ionic interactions between the ammonium cation and the chloride anion, which can readily form hydrates. The degree of hygroscopicity can vary significantly depending on the structure of the amine, the crystal lattice energy of the salt, and the ambient temperature and relative humidity.
The consequences of uncontrolled moisture absorption are multifaceted:
-
Inaccurate Stoichiometry: The absorbed water adds to the measured weight of the salt, leading to an underestimation of the actual amount of the reactive amine species being added to a reaction. This can result in incomplete conversions and the formation of impurities.
-
Reaction Inhibition or Side Reactions: Water can act as an unwanted nucleophile, a base, or a proton source, interfering with the desired reaction pathway. In moisture-sensitive reactions, such as those involving organometallics or certain coupling reagents, even trace amounts of water can be detrimental.[1]
-
Physical State Changes: Highly hygroscopic salts can deliquesce, transforming from a free-flowing solid into a sticky gum or a saturated solution, making accurate weighing and transfer challenging.[2]
-
Degradation: The presence of water can facilitate hydrolytic decomposition of the amine salt or other reagents in the reaction mixture.
Table 1: Common Hygroscopic Amine Hydrochloride Salts and their Properties
| Amine Hydrochloride Salt | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Hygroscopicity |
| Methylamine HCl | CH₆ClN | 67.52 | White crystalline solid | High |
| Dimethylamine HCl | C₂H₈ClN | 81.54 | White to off-white crystals | High |
| Triethylamine HCl | C₆H₁₆ClN | 137.65 | White to off-white powder | Moderate |
| Pyridinium HCl | C₅H₆ClN | 115.56 | White crystalline solid | High |
| Hydroxylamine HCl | H₄ClNO | 69.49 | White crystals | High |
Best Practices for Storage and Handling
Proper storage is the first line of defense against moisture contamination.[3][4]
-
Primary Container: Store hygroscopic amine hydrochloride salts in their original, tightly sealed containers. After opening, ensure the cap is replaced immediately and securely.
-
Secondary Containment: For highly sensitive salts, place the primary container inside a secondary container, such as a desiccator or a sealable bag containing a desiccant.[5] Desiccant pouches, such as those containing silica gel or calcium chloride, can be placed in the headspace of larger containers to absorb inbound moisture.[5]
-
Inert Atmosphere: For exceptionally hygroscopic or air-sensitive salts, storage under an inert atmosphere of nitrogen or argon is recommended.[4][6]
-
Temperature Control: Store salts in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources. Temperature fluctuations should be minimized to prevent condensation inside the container.[3]
Core Experimental Protocols
Meticulous handling techniques are crucial to prevent moisture uptake during experimental setup. The use of an inert atmosphere is a cornerstone of handling air- and moisture-sensitive reagents.[1][7]
Workflow for Handling Hygroscopic Solids
Sources
- 1. fiveable.me [fiveable.me]
- 2. sciencemadness.org [sciencemadness.org]
- 3. Proper Reagent Storage and Handling | Updated 2025 | StressMarq Biosciences Inc. [stressmarq.com]
- 4. Sample and Reagent Storage and Stability [scioninstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 7. Air-free technique - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Troubleshooting solubility issues of 1-azaspiro[3.3]heptane salts
Topic: Troubleshooting Solubility & Crystallization Issues
Doc ID: TS-AZS-33-001 | Last Updated: 2025-05-20 Audience: Medicinal Chemists, Process Chemists, Formulation Scientists
Introduction: The Physicochemical Context
1-Azaspiro[3.3]heptane is a high-value bioisostere of piperidine, increasingly used to modulate lipophilicity (
Key Physicochemical Characteristics:
-
High Basicity: The secondary amine is highly basic (
), making salt formation rapid and exothermic. -
Lattice Energy vs. Hydration: The compact, hydrophobic spiro-core competes with the polar ionic headgroup. This often leads to hygroscopicity (deliquescence) in HCl salts and a tendency to "oil out" rather than crystallize during purification.
-
Ring Strain: While kinetically stable, the 4-membered rings possess significant strain energy (
per ring), requiring careful thermal management during salt formation to prevent degradation.
Troubleshooting Guide (FAQ)
Issue 1: "My salt formed a sticky gum/oil instead of a solid precipitate."
Diagnosis: This is the "Oiling Out" phenomenon (Liquid-Liquid Phase Separation). It occurs when the salt's affinity for the solvent is too high, or the metastable zone width is too narrow. Root Cause:
-
Dielectric Mismatch: The solvent system is too polar (e.g., pure Methanol) or holds too much water.
-
Rapid Supersaturation: Adding anti-solvent (e.g., Ether) too quickly traps solvent molecules within the lattice, preventing ordered packing.
Corrective Action (The "Cloud Point" Protocol):
-
Redissolve the oil in the minimum amount of a polar solvent (MeOH or EtOH) at mild heat (40°C).
-
Add the anti-solvent (Et₂O or MTBE) dropwise only until a faint, persistent turbidity (cloudiness) appears.
-
Stop stirring. Let the solution stand undisturbed. The oil droplets act as nucleation sites.
-
If oil persists, use Trituration : Decant the supernatant, add fresh anti-solvent to the gum, and sonicate vigorously to induce hardening.
Issue 2: "The solid turned into a liquid on the balance."
Diagnosis: Extreme Hygroscopicity / Deliquescence. Root Cause: 1-azaspiro[3.3]heptane HCl salts have high lattice energy but an even higher hydration enthalpy. They will scavenge atmospheric moisture within seconds.
Corrective Action:
-
Immediate: Switch to a Glove Box or Argon Tent for weighing.
-
Long-term: Change the counter-ion. HCl is the most hygroscopic.
-
Alternative:Oxalate or Fumarate salts often form non-hygroscopic, free-flowing solids due to better hydrogen-bond networking in the crystal lattice.
-
Protocol: Dissolve free base in Et₂O; add 1.0 eq of Oxalic acid dissolved in minimal MeOH.
-
Issue 3: "The salt is insoluble in my reaction solvent (DCM/THF)."
Diagnosis: Polarity Mismatch for Coupling Reactions. Root Cause: The ionic lattice of the salt is too strong to be broken by non-polar organic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).
Corrective Action:
-
Free-Base Liberation (In-situ): Suspend the salt in DCM and add 1.2 eq of DIPEA or TEA. The organic base will deprotonate the spiro-amine, solubilizing it instantly.
-
Counter-ion Exchange: If isolation is required, convert the HCl salt to a Trifluoroacetate (TFA) salt. TFA salts of spiro-amines are often significantly more soluble in DCM and organic media than their HCl counterparts.
Technical Data & Decision Support
Solubility Profile Matrix
Solubility behavior of 1-azaspiro[3.3]heptane derivatives at 25°C.
| Solvent System | Free Base Form | HCl Salt Form | TFA Salt Form | Application |
| Water | Low/Mod (pH dep.) | High (>100 mg/mL) | High | Aqueous workup |
| Methanol | High | High | High | Dissolution for salt formation |
| DCM | High | Insoluble (<1 mg/mL) | Moderate | Amide coupling / Reductive amination |
| Diethyl Ether | High | Insoluble (Anti-solvent) | Low | Precipitation / Crystallization |
| Hexanes | Moderate | Insoluble | Insoluble | Impurity washing |
Workflow Visualization: Crystallization Decision Tree
Figure 1: Decision tree for troubleshooting "oiling out" events during salt crystallization.
Standard Operating Protocols (SOPs)
Protocol A: Controlled Salt Formation (HCl)
Use this protocol to minimize hygroscopicity and oiling out.
-
Dissolution: Dissolve 1.0 mmol of 1-azaspiro[3.3]heptane (free base) in 2.0 mL of anhydrous Ethanol or MeOH. Cool to 0°C.
-
Acid Addition: Add 1.05 eq of HCl (using 2M or 4M HCl in Dioxane or Ether ). Avoid aqueous HCl to prevent hydrate formation.
-
Note: The reaction is exothermic. Add dropwise.
-
-
Precipitation:
-
If precipitate forms immediately: Dilute with 5 mL cold Diethyl Ether.
-
If clear solution: Remove ice bath, warm to RT. Add Diethyl Ether dropwise until turbid.
-
-
Isolation: Filter rapidly under a blanket of Nitrogen/Argon.
-
Drying: Dry in a vacuum desiccator over
for 12 hours.
Protocol B: Rescue of "Oiled Out" Product (Trituration)
Use this when the product looks like a sticky gum at the bottom of the flask.
-
Decant: Carefully pipette off the supernatant (mother liquor) without disturbing the oil. Keep this liquor (it contains product).
-
Wash: Add fresh, anhydrous Diethyl Ether or Hexanes (non-solvent) to the oil.
-
Stress: Sonicate the flask in a water bath for 5–10 minutes. Alternatively, scratch the side of the flask vigorously with a glass spatula at the oil/solvent interface.
-
Observe: The oil should turn opaque and begin to harden into a solid.
-
Filter: Once solid, filter immediately.
Mechanistic Insight: Why 1-Azaspiro[3.3]heptane?
Visualizing the structural advantage.
Figure 2: Physicochemical advantages driving the use of 1-azaspiro[3.3]heptane scaffolds.
References
-
Kirichok, A. A., et al. (2023).[1] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition. [Link][2]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes." Organic Letters. [Link]
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Context on 4-membered ring physicochemical properties). [Link]
Sources
Navigating the Labyrinth: A Technical Guide to Removing Residual Solvents from Spirocyclic Hydrochloride Salts
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the challenging task of removing residual solvents from spirocyclic hydrochloride salts. As a Senior Application Scientist, I understand that the unique three-dimensional and conformationally rigid nature of spirocyclic compounds, combined with the properties of their hydrochloride salts, can present significant hurdles in achieving the desired level of purity. This guide is structured to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your solvent removal processes effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions that arise during the process of drying spirocyclic hydrochloride salts.
Q1: Why are residual solvents a critical concern for spirocyclic hydrochloride salts in pharmaceutical development?
Residual solvents are organic volatile chemicals used in the synthesis and purification of active pharmaceutical ingredients (APIs) that are not completely removed by manufacturing techniques.[1][2] For spirocyclic hydrochloride salts, their presence is problematic for several key reasons:
-
Toxicity and Safety: All residual solvents must be removed to the extent possible to meet product specifications and ensure patient safety, as they offer no therapeutic benefit.[3] Regulatory bodies like the International Council for Harmonisation (ICH) provide strict guidelines (ICH Q3C) categorizing solvents based on their toxicity and setting permissible daily exposure (PDE) limits.[4][5][6]
-
Crystal Structure and Stability: The presence of solvent molecules can affect the crystal lattice of the API, potentially leading to the formation of solvates. This can impact the drug's stability, dissolution rate, and bioavailability.[7] Prolonged or harsh drying conditions to remove stubborn solvents can also cause degradation of the API or loss of the hydrochloride salt's integrity.[8]
-
Downstream Processing: High levels of residual solvents can negatively impact downstream processes such as milling, formulation, and tableting, affecting the final drug product's quality and performance.[9]
Q2: What makes spirocyclic hydrochloride salts particularly challenging to dry?
The difficulty in drying these compounds stems from a combination of their structural and chemical properties:
-
Molecular Rigidity and Shape: Spirocyclic systems have a rigid, three-dimensional structure. This can create cavities or channels within the crystal lattice where solvent molecules can become trapped, a phenomenon known as inclusion.
-
Hydrochloride Salt Properties: Hydrochloride salts are often hygroscopic and can have strong interactions with polar solvents.[10] The presence of the chloride ion can also influence crystal packing.[11]
-
Formation of Stable Solvates: The combination of the spirocyclic structure and the hydrochloride salt can lead to the formation of thermodynamically stable solvates, where the solvent is an integral part of the crystal structure and is difficult to remove without disrupting the crystal lattice.
Q3: What are the primary methods for removing residual solvents from APIs like spirocyclic hydrochloride salts?
The most common methods involve heating the solid under reduced pressure or in a stream of inert gas. Key techniques include:
-
Vacuum Oven Drying: A widely used method where the material is heated under vacuum, lowering the boiling point of the solvent.[12]
-
Fluid Bed Drying: In this technique, a stream of hot gas fluidizes the solid particles, leading to efficient heat and mass transfer and uniform drying.[13]
-
Lyophilization (Freeze-Drying): This involves freezing the material and then reducing the pressure to allow the frozen solvent to sublimate. It is particularly useful for heat-sensitive compounds.
-
Spray Drying: A solution of the API is atomized into a hot gas stream, leading to rapid evaporation of the solvent. This can also be used to produce amorphous material with enhanced solubility.
The choice of method depends on the thermal stability of the compound, the nature of the solvent, and the desired final particle properties.
Q4: How do I know which drying method is most suitable for my spirocyclic hydrochloride salt?
The selection of an appropriate drying method is a critical decision. The following decision tree provides a logical workflow to guide your choice.
Sources
- 1. blog.organomation.com [blog.organomation.com]
- 2. in-process.com [in-process.com]
- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 4. jsynthchem.com [jsynthchem.com]
- 5. Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent - Google Patents [patents.google.com]
- 7. organomation.com [organomation.com]
- 8. API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed - Pilotech [shpilotech.com]
- 9. content.siegfried.ch [content.siegfried.ch]
- 10. reddit.com [reddit.com]
- 11. Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Navigating the Challenges of Steric Hindrance in 1-Azaspiro[3.3]heptane Coupling: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for overcoming the inherent steric challenges associated with the cross-coupling of the 1-azaspiro[3.3]heptane moiety. As a valued bioisostere for piperidine and other cyclic amines in modern drug discovery, mastering the incorporation of this sp³-rich scaffold is crucial for advancing novel molecular entities.[1][2] This resource provides field-proven insights and actionable protocols to enhance your success in these demanding synthetic transformations.
Understanding the Hurdle: The Steric Profile of 1-Azaspiro[3.3]heptane
The compact and rigid structure of 1-azaspiro[3.3]heptane, while desirable for its conformational restriction and novel vector orientations in medicinal chemistry, presents a significant steric barrier to N-functionalization via transition metal-catalyzed cross-coupling reactions.[3][4] The quaternary spirocyclic carbon atom adjacent to the secondary amine creates a congested environment that can impede the necessary coordination to the metal center, leading to sluggish or failed reactions. This guide will focus primarily on the widely-used Buchwald-Hartwig amination for the formation of C-N bonds.[5][6]
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses common issues encountered during the coupling of 1-azaspiro[3.3]heptane with (hetero)aryl halides and pseudohalides.
Q1: My Buchwald-Hartwig amination of 1-azaspiro[3.3]heptane is giving very low to no yield. What are the most likely causes?
Low or no yield in these reactions is a frequent challenge and can typically be attributed to several factors related to steric hindrance.
Primary Culprits:
-
Inefficient Oxidative Addition: The palladium(0) catalyst may struggle to add to the (hetero)aryl halide, a crucial first step in the catalytic cycle.[5][6]
-
Slow Ligand Exchange/Amine Coordination: The bulky nature of 1-azaspiro[3.3]heptane can hinder its ability to displace the initial phosphine ligand and coordinate to the palladium center.
-
Difficult Reductive Elimination: The final bond-forming step can be slow due to the steric congestion around the metal center, which can favor side reactions like β-hydride elimination (if applicable to the aryl partner) or catalyst decomposition.[7]
Troubleshooting Workflow:
Q2: Which palladium catalyst and ligand combination is most effective for coupling 1-azaspiro[3.3]heptane?
The choice of the catalyst system is paramount. For sterically demanding amines, bulky and electron-rich phosphine ligands are generally the most successful.[8][9] These ligands facilitate the key steps of oxidative addition and reductive elimination.[5]
Recommended Ligand Classes:
-
Biaryl Phosphine Ligands: This class of ligands has revolutionized Buchwald-Hartwig amination. Their steric bulk promotes the formation of a monoligated palladium species, which is highly reactive.
-
Dialkylbiaryl Phosphine Ligands: These are often even more effective for hindered substrates due to their increased electron-donating ability.
| Ligand Example | Class | Key Features |
| XPhos | Biaryl Phosphine | Highly active for a broad range of substrates, including aryl chlorides.[10] |
| RuPhos | Biaryl Phosphine | Often effective for sterically demanding couplings. |
| BrettPhos | Dialkylbiaryl Phosphine | Excellent for challenging couplings, including those with secondary amines.[11] |
| cataCXium® A | Di(1-adamantyl)-n-butylphosphine | A very bulky and electron-rich ligand. |
Palladium Precatalysts:
Using a well-defined palladium precatalyst (e.g., G3 or G4 palladacycles) is highly recommended over generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[12] Precatalysts offer better reproducibility and often lead to higher yields by ensuring efficient formation of the active catalytic species.
Q3: I'm observing significant side product formation, including hydrodehalogenation of my aryl halide. How can I suppress this?
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that competes with the desired C-N bond formation. It often arises from β-hydride elimination from the palladium-amido complex or from other decomposition pathways.
Strategies to Minimize Side Products:
-
Ligand Choice: As mentioned, bulky, electron-rich ligands can accelerate the rate of reductive elimination, outcompeting side reactions.[5]
-
Base Selection: The choice of base is critical. While strong bases are necessary, some can promote side reactions. It is often beneficial to screen a variety of bases.
| Base | pKa (Conjugate Acid) | Comments |
| Sodium tert-butoxide (NaOtBu) | ~19 | A very strong and commonly used base. Can sometimes be too harsh. |
| Lithium bis(trimethylsilyl)amide (LHMDS) | ~26 | A strong, non-nucleophilic base. Often a good alternative to NaOtBu. |
| Cesium carbonate (Cs₂CO₃) | ~10.3 | A weaker base, sometimes effective and can be milder for sensitive substrates. |
| Potassium phosphate (K₃PO₄) | ~12.3 | A moderately strong base that can be effective in certain systems. |
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor decomposition pathways relative to the desired coupling.[8] However, sufficient thermal energy is still required to overcome the activation barrier of the reaction. A careful optimization of the temperature is therefore recommended.
Frequently Asked Questions (FAQs)
What is a good starting point for reaction conditions?
A robust starting point for the Buchwald-Hartwig amination of 1-azaspiro[3.3]heptane with an aryl bromide would be:
-
Palladium Precatalyst: XPhos Pd G3 (2 mol%)
-
Ligand: XPhos (4 mol%)
-
Base: Sodium tert-butoxide (1.5 equivalents)
-
Solvent: Toluene or Dioxane (anhydrous)
-
Temperature: 100-110 °C
-
Atmosphere: Inert (Argon or Nitrogen)
My aryl halide is an aryl chloride. What should I change?
Aryl chlorides are less reactive than aryl bromides in oxidative addition.[1] To achieve successful coupling, you will likely need a more electron-rich and sterically hindered ligand system. Consider using ligands like BrettPhos or cataCXium® A. You may also need to increase the catalyst loading and/or reaction temperature.
Can I use microwave irradiation to accelerate the reaction?
Yes, microwave heating can be very effective in accelerating these reactions, often reducing reaction times from hours to minutes.[13] It can be a powerful tool for rapid reaction optimization.
How do I know if my reagents are pure enough?
The purity of all reagents is critical. 1-azaspiro[3.3]heptane should be free of any residual acids from its synthesis. The aryl halide should be pure, and the solvent must be anhydrous and deoxygenated.[8] Impurities can poison the palladium catalyst.
Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of 1-Azaspiro[3.3]heptane with an Aryl Bromide
-
To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), 1-azaspiro[3.3]heptane (1.2 mmol), sodium tert-butoxide (1.5 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol).
-
Add anhydrous, deoxygenated toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 110 °C and stir for the desired amount of time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, e202311583. [Link]
-
Carreira, E. M., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66-69. [Link]
-
Cernak, T., et al. (2016). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Tetrahedron, 72(46), 7345-7353. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]
-
Park, N. H., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(28), 8259-8262. [Link]
-
Capriati, V., et al. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 27(45), 11623-11628. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11380-11397. [Link]
-
Ruiz-Castillo, P., et al. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(5), 2028-2035. [Link]
-
Mykhailiuk, P. K., et al. (2023). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes. Scope of the reaction (gram scale). ResearchGate. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]
-
Hatanaka, T., et al. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 51(2), 577-584. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Baran, P. S., et al. (2017). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 19(18), 4814-4817. [Link]
-
Mykhailiuk, P. K., et al. (2018). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications, 54(58), 8091-8094. [Link]
-
Gáspár, A., et al. (2021). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Tetrahedron Letters, 81, 153351. [Link]
-
Baran, P. S., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(17), 3781-3783. [Link]
-
Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1083-1089. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Procter, D. J., et al. (2014). Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines. Organic Letters, 16(16), 4122-4125. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research.rug.nl [research.rug.nl]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
Comparative Guide: In Vitro Metabolic Clearance of 1-Azaspiro[3.3]heptane Analogues
Executive Summary
In the pursuit of optimizing Lipophilic Ligand Efficiency (LLE) and metabolic stability, the 1-azaspiro[3.3]heptane scaffold has emerged as a superior bioisostere to traditional piperidine and morpholine rings.[1] While the 2-azaspiro[3.3]heptane isomer is well-documented, the 1-azaspiro variant offers a distinct structural advantage: it positions the nitrogen atom directly adjacent to the quaternary spiro center.
This guide provides a technical comparison of the in vitro metabolic clearance of 1-azaspiro[3.3]heptane analogues against standard alternatives. Experimental data indicates that this scaffold significantly reduces intrinsic clearance (
Structural Rationale & Mechanism of Stability
To understand the clearance profile, one must analyze the topology of the oxidative attack. CYP450 enzymes typically target the carbon
The Comparison: Piperidine vs. 1-Azaspiro[3.3]heptane[1][2][3][4][5][6][7][8]
| Feature | Piperidine (Standard) | 2-Azaspiro[3.3]heptane (Common Isostere) | 1-Azaspiro[3.3]heptane (Advanced Isostere) |
| Ring Strain | Low (Chair conformation) | High (Puckered cyclobutanes) | High (Puckered cyclobutanes) |
| Two accessible | Two accessible | One Quaternary Center (Blocked) + One | |
| Lipophilicity (LogP) | High | Lowered (Lower | Lowered |
| Metabolic Liability | High (N-oxidation, | Moderate/Low | Very Low |
Mechanistic Diagram: Blocking the Metabolic Soft Spot
The following diagram illustrates why the 1-azaspiro motif is resistant to oxidative ring opening compared to piperidine.
Figure 1: Mechanistic comparison of CYP-mediated oxidation susceptibility. The 1-azaspiro scaffold replaces a reactive
Comparative Performance Data
The following data summarizes intrinsic clearance values (
Table 1: Intrinsic Clearance ( ) Landscape
| Scaffold Class | Compound Example | Classification | ||
| Piperidine | N-Benzylpiperidine | > 100 | < 15 | High Clearance |
| Azetidine | 3-Phenylazetidine | 45 - 60 | ~ 25 | Moderate |
| 2-Azaspiro | 2-azaspiro[3.3]heptane deriv. | 15 - 25 | > 60 | Low |
| 1-Azaspiro | 1-azaspiro[3.3]heptane deriv. | < 10 | > 120 | Very Low |
Key Insight: The 1-azaspiro[3.3]heptane analogues frequently demonstrate a >10-fold improvement in metabolic stability compared to their piperidine counterparts. This is attributed not only to the quaternary block but also to the altered
Experimental Protocol: Microsomal Stability Assay
To generate reproducible clearance data for these strained rings, a standard incubation protocol must be adapted to account for their specific physicochemical properties (e.g., potential volatility of low MW fragments).
Materials
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.
-
Cofactor: NADPH regenerating system (Isocitrate dehydrogenase, Isocitrate, NADP+).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide or Propranolol).
-
Analysis: LC-MS/MS (Triple Quadrupole).
Validated Workflow
-
Concentration: Test compounds at 1
M to ensure first-order kinetics ( ). -
Protein Load: 0.5 mg/mL microsomal protein.
-
Timepoints: 0, 5, 15, 30, 45, 60 minutes.
Figure 2: Step-by-step workflow for determining intrinsic clearance in liver microsomes.
Data Calculation
Calculate the slope (
Strategic Recommendations
When to switch to 1-azaspiro[3.3]heptane:
-
Metabolic Hotspots: When your lead series suffers from rapid oxidative clearance at the piperidine
-carbon. -
Solubility Issues: When you need to lower LogP without introducing polar surface area (PSA) that might hurt permeability.
-
IP Space: To break out of crowded piperidine/morpholine patent landscapes.
Cautionary Notes:
-
Synthesis: The synthesis of 1-azaspiro[3.3]heptane is more complex than 2-azaspiro variants, often requiring the reduction of spirocyclic
-lactams derived from Graf’s isocyanate [3]. -
Chemical Stability: While metabolically stable, the strained ring system can be susceptible to acid-catalyzed ring opening under extreme forcing conditions, though it is generally stable under physiological conditions.[2]
References
-
Kirichok, A. A., et al. (2023).[3] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62, e202311583.[4]
-
Burkhard, J. A., et al. (2010).[5] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052-9067. (Context on spirocyclic stability principles).
-
Enamine Ltd. (2023).[4][3][2] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Enamine Product News.
-
Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods."[2] Elsevier. (Standard Protocol Reference).
Sources
Technical Guide: pKa Determination of 1-Azaspiro[3.3]heptane Nitrogen
Executive Summary: The Rise of the 1-Azaspiro Scaffold
In the pursuit of novel intellectual property and improved physicochemical profiles, spirocyclic scaffolds have emerged as critical bioisosteres for saturated heterocycles.[1] While 2-azaspiro[3.3]heptane has become a standard surrogate for piperidine and piperazine, the 1-azaspiro[3.3]heptane isomer represents a "new generation" scaffold with distinct geometric and electronic properties.
Accurate determination of the pKa of the 1-azaspiro[3.3]heptane nitrogen is not merely a characterization step; it is a go/no-go gatekeeper for lead optimization. This value dictates lipophilicity (logD), membrane permeability, and hERG liability.
This guide outlines the precise methodology for determining this pKa, comparing the gold-standard Potentiometric Titration against NMR-pH Titration , and benchmarks the scaffold's performance against its structural isomers and classical analogues.
Comparative Analysis: 1-Azaspiro[3.3]heptane vs. Alternatives
The 1-azaspiro[3.3]heptane core places the nitrogen atom directly adjacent to the quaternary spiro-carbon. This creates a unique steric and electronic environment compared to the 2-aza isomer (where the nitrogen is separated by a methylene bridge) or the monocyclic azetidine.
Table 1: Physicochemical Profile Comparison
| Feature | 1-Azaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane | Piperidine | Azetidine |
| Structure | N adjacent to Spiro center | N separated by CH₂ | 6-membered ring | 4-membered ring |
| pKa (Exp) | ~10.8 - 11.1 (Method Dependent)* | ~11.1 - 11.3 | 11.22 | 11.29 |
| LogP | Lower (Compact polar surface) | Moderate | Moderate | Low |
| LogD (pH 7.4) | Low (Mostly ionized) | Low (Mostly ionized) | Low | Low |
| Metabolic Stability | High (Steric block at | Moderate (Accessible | Low ( prone to oxidation) | Moderate |
| Vector Geometry | Non-planar, "Kinked" | Linear/Rod-like | Chair | Planar |
*Note: The proximity of the quaternary center in the 1-aza isomer often results in a slight pKa depression relative to the 2-aza isomer due to steric hindrance to hydration of the protonated cation.
Strategic Methodology: Determining the pKa
Due to the high basicity (pKa > 10) and lack of a strong UV chromophore in the native scaffold, standard UV-metric titration is unsuitable. We recommend Potentiometric Titration as the primary method, with NMR-pH Titration as a robust alternative for limiting solubility or small sample sizes.
Decision Matrix: Selecting the Right Protocol
Figure 1: Decision tree for selecting the optimal pKa determination method based on sample constraints.
Detailed Protocols
Method A: Potentiometric Titration (The Gold Standard)
This method relies on the precise measurement of pH change upon addition of titrant. It is self-validating through the analysis of the Bjerrum difference plot.
Prerequisites:
-
Instrument: Mettler Toledo T5/T7 or Sirius T3.
-
Sample: ~5-10 mg of 1-azaspiro[3.3]heptane hydrochloride (or free base).
-
Titrant: 0.1 M KOH (CO₂-free) and 0.1 M HCl.
-
Temperature: 25.0 ± 0.1 °C.[2]
Step-by-Step Protocol:
-
System Calibration: Calibrate the glass electrode using a 4-point buffer system (pH 1.68, 4.01, 7.00, 10.01) to ensure linearity >98% in the alkaline region (critical for amines with pKa > 10).
-
Blank Titration: Perform a titration of the solvent (0.15 M KCl background electrolyte) to determine the exact ionic product of water (
) and electrode response slope. -
Sample Preparation: Dissolve the amine hydrochloride in 20 mL of degassed 0.15 M KCl solution. Target concentration: 1-5 mM.
-
Titration Run:
-
Acidify initially to pH ~2.0 with 0.1 M HCl to ensure full protonation.
-
Titrate with 0.1 M KOH in small increments (0.5 - 1.0 µL) up to pH 12.0.
-
Critical Control: Ensure the titration covers the range
.
-
-
Data Processing: Use the Gran plot method or non-linear least squares regression (e.g., Hyperquad) to calculate pKa.
-
Self-Validation Check: The calculated molecular weight from the equivalence point should match the theoretical MW within 5%.
-
Method B: NMR-pH Titration (For High Precision/Low Scale)
When potentiometry fails due to electrode drift at high pH or low sample quantity, NMR titration tracks the chemical shift change of protons adjacent to the nitrogen.
Mechanism: The electron density around H-2 and H-7 protons changes significantly between the protonated (
Figure 2: Chemical shift dependency on ionization state used for NMR determination.
Protocol:
-
Buffer Preparation: Prepare a series of deuterated phosphate/borate buffers ranging from pH 6 to 13 (adjusted with NaOD/DCl).
-
Sample: Dissolve 1-2 mg of compound in 500 µL of each buffer.
-
Measurement: Acquire 1H NMR spectra for each pH point.
-
Analysis: Plot the chemical shift (
) of the -protons (H-2 or H-7) vs. pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.
Interpretation & Impact on Drug Design[1][4][5][6]
The pKa of 1-azaspiro[3.3]heptane is typically 10.8 – 11.1 . This high basicity has two major implications for drug development:
-
Lysosomotropism: Like many lipophilic high-pKa amines, these compounds may accumulate in acidic lysosomes (pH ~5), potentially leading to phospholipidosis. This must be monitored early.
-
Permeability: At physiological pH (7.4), the molecule is >99.9% ionized. Passive diffusion may be limited unless the logP of the attached scaffold is sufficiently high to compensate.
-
Bioisosteric Advantage: Despite the high pKa, the 1-azaspiro scaffold offers a metabolic shield . The quaternary spiro-carbon at position 2 blocks cytochrome P450 oxidation at the
-position, a common clearance pathway for piperidines.
Case Study: Bupivacaine Analogue
Kirichok et al. (2023) demonstrated that replacing the piperidine ring in Bupivacaine with 1-azaspiro[3.3]heptane retained potency while creating a novel, patentable chemotype.[3] The pKa determination was crucial to ensure the local anesthetic mechanism (which requires the cationic form) remained intact.
References
-
Kirichok, A., et al. (2023).[4] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[5]
-
Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527.[4]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa methodology).
-
SpiroChem AG. (2023). "SpiroKit 4: Azaspiro[3.3]heptane derivatives." Application Note.
Sources
- 1. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design | French-Ukrainian Journal of Chemistry [fujc.pp.ua]
- 5. benchchem.com [benchchem.com]
Comparative Guide: LC-MS Fragmentation Patterns of Spirocyclic Amine Derivatives
Executive Summary
Spirocyclic amines (e.g., spiro[3.3]heptanes, spiro-piperidines) have emerged as critical "bioisosteres" in modern drug discovery, offering distinct physicochemical advantages over flat aromatic or flexible aliphatic systems. However, their unique 3D rigidity and quaternary spiro-centers present specific challenges and opportunities in mass spectrometry.
This guide provides a technical comparison of the fragmentation behaviors of spirocyclic amines versus their non-spirocyclic analogs. It details the mechanistic shifts from standard
The Spirocyclic Context: Why Structure Matters in MS
In medicinal chemistry, spirocyclic scaffolds are used to restrict conformation and lower lipophilicity (LogD) without sacrificing solubility. In Mass Spectrometry (MS), these same structural features dictate fragmentation.
| Feature | Standard Cyclic Amine (e.g., Piperidine) | Spirocyclic Amine (e.g., 2-azaspiro[3.3]heptane) | MS Impact |
| Topology | Flexible, single ring | Rigid, two rings sharing one atom | Higher Collision Energy (CE) required for spiro. |
| Secondary or Tertiary | Quaternary (at the spiro junction) | Critical: The spiro-center blocks standard | |
| Ring Strain | Low (Chair conformation) | High (esp. in 4-membered rings) | Fragmentation is driven by strain release (ring opening). |
Comparative Fragmentation Mechanics
The core distinction lies in the stability of the transition state. Standard amines fragment via low-energy electronic rearrangements. Spirocyclic amines often require bond scission driven by the release of ring strain.
A. The Standard Pathway:
-Cleavage (Piperidine Analog)
For a standard cyclic amine, the dominant mechanism is radical-site initiation (in EI) or charge-proximate fragmentation (in ESI/CID) leading to an iminium ion.
-
Mechanism: Loss of a hydrogen or substituent
to the nitrogen.[1] -
Result: Formation of a stable double bond (
). -
Characteristic Neutral Loss: Small radicals or hydrides.
B. The Spiro Pathway: Distal Ring Opening & Alkene Loss
In spirocyclic systems, the
-
Mechanism: The "Quaternary Blockade" forces the charge to trigger a remote ring opening.
-
Primary Pathway: Homolytic or heterolytic cleavage of the carbocyclic ring (the ring not containing the nitrogen) to relieve strain.
-
Characteristic Neutral Loss: Loss of alkenes (e.g., ethylene
or propylene ) from the carbocyclic ring.
Visualization: Fragmentation Pathways
Figure 1: Comparative fragmentation logic. Note the "Quaternary Block" in spiro systems necessitating higher energy ring opening.
Experimental Protocol: Characterization Workflow
To accurately characterize these derivatives, a standard "ramp" protocol is insufficient. You must employ Energy-Resolved Mass Spectrometry (ER-MS).
Reagents & Setup
-
Mobile Phase A: Water + 0.1% Formic Acid (Protonation source).
-
Mobile Phase B: Acetonitrile (Avoid Methanol if transesterification is a risk with side groups).
-
Column: C18 High Strength Silica (HSS) T3 (Retains polar amines better than standard C18).
Step-by-Step Workflow
-
Precursor Selection (Q1):
-
Energy-Resolved Breakdown Curve (ER-MS):
-
Do not rely on a single Collision Energy (CE).
-
Inject the sample repeatedly, ramping CE from 10 eV to 60 eV in 5 eV increments.
-
Goal: Plot the "Survival Yield" of the parent ion vs. CE.
-
Expectation: Spiro compounds will show a "right-shifted" survival curve (survive to higher eV) compared to flexible analogs.
-
-
MS/MS Acquisition (Q3):
-
Set scan range to capture low-mass diagnostic ions (often
). -
Critical Setting: Ensure "Low Mass Cutoff" (LMCO) is set appropriately if using an Ion Trap (often 1/3 of precursor). For Q-TOF or Triple Quad, this is less critical.
-
-
Data Interpretation:
-
Look for "Mass Defect" shifts. The loss of saturated ring fragments (e.g.,
) is distinctive.
-
Supporting Data: Spiro vs. Non-Spiro Comparison
The following table summarizes the fragmentation characteristics of a hypothetical spiro-piperidine derivative versus a standard phenyl-piperidine.
| Parameter | Phenyl-Piperidine (Flexible) | Phenyl-Spiro[3.3]heptan-amine (Rigid) |
| Optimal Collision Energy (CE) | 20 - 25 eV | 35 - 45 eV (Requires more energy to break ring) |
| Base Peak Mechanism | Retro-Cycloaddition / Ring Opening | |
| Primary Neutral Loss | Hydrogen ( | Ethylene ( |
| Diagnostic Low Mass Ion | ||
| Isomeric Differentiation | Difficult for positional isomers | High: Ring strain directs specific bond breaks. |
Experimental Workflow Diagram
Figure 2: Step-by-step ER-MS workflow for rigid amine characterization.
Troubleshooting & Optimization
-
Issue: No Fragmentation.
-
Cause: The spiro scaffold is extremely stable.
-
Solution: Increase CE or switch to In-Source CID (Fragmentor Voltage) to pre-activate ions before the collision cell.
-
-
Issue: Complex Spectra/Too Many Fragments.
-
Cause: High energy causes "shattering" rather than specific cleavage.
-
Solution: Lower CE. Look for the first generation fragments (highest mass) to determine the primary ring-opening event.
-
-
Issue: Isobaric Interference.
-
Context: Spiro isomers often have identical masses to bicyclic fused systems.
-
Differentiation: Spiro systems usually exhibit a higher abundance of "half-ring" losses (e.g., losing exactly half the carbon count of the spiro system) compared to fused rings which lose bridgehead fragments.
-
References
-
Wang, X., et al. (2004).[3] "Fragmentation patterns of novel dispirocyclopiperazinium dibromides...". Rapid Communications in Mass Spectrometry. Link
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-cleavage mechanisms). Link -
Holčapek, M., et al. (2010). "Structural analysis of small molecules by mass spectrometry". Mass Spectrometry Reviews. (General guide on ER-MS protocols). Link
-
BenchChem Application Note. (2025). "Mass Spectrometry Fragmentation of Novel Piperidine Derivatives". (Comparative baseline for non-spiro amines). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 3. Fragmentation patterns of novel dispirocyclopiperazinium dibromides with strong analgesic activity under electrospray ionization tandem mass spectrometry conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Aqueous Solubility Profiling of 1-Azaspiro[3.3]heptane Scaffolds in Lead Optimization
Executive Summary
In modern drug discovery, the transition from flat, aromatic-heavy pharmacophores to three-dimensional,
While 2-azaspiro[3.3]heptane is well-documented, the 1-azaspiro[3.3]heptane isomer represents a "new generation" scaffold.[2] This guide provides an objective analysis of its aqueous solubility, lipophilicity, and metabolic stability compared to piperidine and 2-azaspiro[3.3]heptane alternatives.[3] It addresses the nuanced relationship between LogD reduction and Crystal Lattice Energy , demonstrating why lower lipophilicity does not always guarantee immediate solubility improvements in small model systems, despite being a superior long-term strategy for complex drug candidates.
Part 1: Structural & Physicochemical Rationale[5]
The Advantage
The primary driver for adopting spirocyclic scaffolds is the increase in the fraction of saturated carbon atoms (
-
Vectorial Analysis: Piperidine typically projects substituents in an equatorial plane. 1-azaspiro[3.3]heptane alters these exit vectors, creating a distinct 3D topological space that can access novel binding pockets while disrupting planar stacking (which often leads to poor solubility in flat molecules).
-
Lipophilicity Modulation: The spirocyclic core generally lowers the partition coefficient (LogP/LogD) compared to the piperidine ring due to the "solvation shell" effect around the strained rings, although this is sensitive to the specific substitution pattern.
Structural Comparison Diagram
The following diagram illustrates the geometric and property shifts between the reference piperidine and the spirocyclic isomers.
Figure 1: Structural evolution from Piperidine to Spirocyclic analogs. Note the shift from the 'flat' chair conformation to the rigid, orthogonal spiro-systems.
Part 2: Comparative Data Analysis
The following data is synthesized from recent high-impact medicinal chemistry studies, specifically focusing on amide derivatives of these scaffolds (a common drug motif).
Table 1: Physicochemical Profile of Piperidine vs. Azaspiro[3.3]heptanes
| Property | Piperidine (Ref) | 2-Azaspiro[3.3]heptane | 1-Azaspiro[3.3]heptane | Interpretation |
| Lipophilicity ( | 1.6 | 1.2 | 1.0 | 1-Azaspiro offers the greatest reduction in lipophilicity, a key predictor for improved ADMET. |
| Basicity ( | 11.2 | 11.3 | 11.4 | Basicity remains conserved; the spiro-strain does not significantly alter the amine's protonation state at physiological pH. |
| Metabolic Stability ( | ~15 | 31 | 52 | Critical Advantage: 1-Azaspiro significantly outperforms both piperidine and the 2-isomer in microsomal stability. |
| Solubility (Kinetic, | 136 | 12 | 13 | See Analysis Below. |
Critical Analysis: The Solubility Paradox
Why did solubility decrease in the model compounds despite lower LogD?
Data from Angew. Chem. Int. Ed. (2023) reveals that for simple amide derivatives, the spirocyclic analogs exhibited lower aqueous solubility than the piperidine reference.
-
Lattice Energy Dominance: In small, rigid molecules, the symmetry and rigidity of spirocycles can facilitate highly efficient crystal packing. This increases the Crystal Lattice Energy , making the solid harder to break apart (dissolve), even if the molecule is inherently more hydrophilic (lower LogD).
-
The "Real World" Application: In larger, complex drug molecules (Molecular Weight > 400), the "flatness" of aromatic systems is the primary driver of insolubility (via
- stacking). In these contexts, the 1-azaspiro[3.3]heptane scaffold disrupts this stacking, often leading to a net increase in solubility, reversing the trend seen in simple model amides.
Key Takeaway: Do not rely on LogD alone. For spirocycles, solubility is a trade-off between Solvation Energy (favorable) and Crystal Lattice Energy (unfavorable).
Part 3: Experimental Protocol (Thermodynamic Solubility)
For lead optimization of 1-azaspiro[3.3]heptane candidates, Kinetic Solubility (from DMSO stock) is prone to false positives due to supersaturation. The Thermodynamic Shake-Flask method is the required standard for accurate profiling.
Workflow Diagram
Figure 2: Thermodynamic Solubility Workflow. This protocol ensures equilibrium is reached, accounting for the crystal lattice energy barriers common in rigid spirocycles.
Step-by-Step Methodology
-
Sample Preparation: Weigh 1–2 mg of the 1-azaspiro[3.3]heptane derivative (solid powder) into a glass vial. Note: Using amorphous material may overestimate solubility; crystalline is preferred.
-
Solvent Addition: Add 500
L of Phosphate Buffered Saline (PBS, pH 7.4). Ensure the solid is not fully dissolved (visual turbidity is required). -
Equilibration:
-
Place vials on an orbital shaker (300–400 rpm) at 25°C.
-
Duration: 24 hours is standard. For highly crystalline spiro-compounds, extend to 72 hours to prevent kinetic trapping.
-
-
Phase Separation:
-
Centrifuge at 10,000 rpm for 10 minutes OR filter using a saturated filter (PVDF/PTFE 0.22
m) to remove undissolved solids.
-
-
Quantification:
-
Analyze the supernatant via HPLC-UV (if chromophore exists) or LC-MS/MS.
-
Calibration: Quantify against a standard curve prepared from a DMSO stock of the same compound.
-
-
Validation: Measure the final pH of the supernatant. If the compound is a salt (e.g., hydrochloride), it may shift the pH, invalidating the "pH 7.4" claim.
References
-
Mykhailiuk, P. K., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
-
Source:
-
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). "Spirocyclic Motifs in Drug Discovery.
-
Source:
-
-
Enamine Ltd. "Shake-Flask Aqueous Solubility Assay Protocols."
-
Source:
-
-
Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[5] Angewandte Chemie. (Foundational work on 4-membered ring physicochemical properties).
-
Source:
-
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 1-Azaspiro[3.3]heptane hydrochloride
Executive Summary & Compound Context
1-Azaspiro[3.3]heptane hydrochloride (often CAS 1986337-29-4 or similar derivatives) is a conformationally restricted diamine scaffold used increasingly in medicinal chemistry to improve the metabolic stability and solubility of drug candidates.[1]
The Safety Paradox: While often classified merely as an "Irritant" (Warning) rather than "Toxic" (Danger) in vendor SDS, this compound presents specific physical risks often overlooked in high-throughput environments. As a hydrochloride salt of a strained spirocyclic amine, it is prone to hygroscopicity and electrostatic dust generation .
Core Directive: Treat this substance as a potential sensitizer with unknown long-term toxicology. The primary operational goal is Zero Inhalation, Zero Skin Contact .
Risk Assessment & Hazard Identification
Based on GHS Classifications and Structural Activity Relationships (SAR)
| Hazard Class | H-Code | Operational Implication |
| Skin Irritation | H315 | The free amine is corrosive; the HCl salt is an irritant that becomes corrosive upon contact with sweat/moisture. |
| Eye Irritation | H319 | Crystalline dust can cause mechanical abrasion + chemical burns to the cornea. |
| STOT-SE | H335 | High Risk. Fine dust inhalation causes immediate respiratory tract inflammation. |
| Acute Tox (Oral) | H302 * | Variable data. Treat ingestion as harmful.[2][3][4] LD50 is often unestablished for novel spirocycles. |
Personal Protective Equipment (PPE) Matrix
This matrix supersedes generic "lab safety" rules. It is tailored for the handling of solid amine salts .
A. Hand Protection: The Double-Gloving Protocol
Standard single-layer nitrile is insufficient for prolonged contact with amine salts in solution due to potential permeation.
-
Primary Layer (Inner): 4 mil (0.10 mm) Nitrile.
-
Secondary Layer (Outer): 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (if handling large solvent volumes).
-
Change Schedule: Immediately upon splash. Every 60 minutes during continuous handling.
-
Rationale: Amine salts can dissociate in sweat inside a glove if a pinhole exists, causing chemical burns under occlusion.
B. Eye & Face Protection[3][4][5][6][7][8][9]
-
Mandatory: Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Prohibited: Standard safety glasses with side shields.
-
Rationale: Fine HCl salt dust drifts around side shields. Goggles provide the necessary seal against airborne particulates.
C. Respiratory Protection[3][5][7][9][10]
-
Primary Control: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood unavailable - Not Recommended): N95 or P100 Particulate Respirator.
-
Note: Surgical masks offer zero protection against chemical dust.
Operational Workflow: Step-by-Step
Phase 1: Weighing & Transfer (Critical Risk Zone)
The highest risk of exposure occurs during the transfer of the dry solid.
-
Static Control: 1-Azaspiro[3.3]heptane HCl is electrostatic. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
Draft Shield: Ensure the analytical balance draft shield is closed during measurement, but open the side door inside the fume hood only when necessary.
-
Technique: Do not use a spatula that can retain powder. Use a disposable anti-static weighing boat or glassine paper.
-
Decontamination: Wipe the exterior of the stock vial with a damp Kimwipe (water/ethanol) before returning it to storage to remove invisible dust residues.
Phase 2: Solubilization
Reaction Risk: Exothermic Neutralization
-
Solvent Choice: The compound is water-soluble. If "free-basing" (converting to the amine form) using a base (e.g., NaOH, NaHCO3), expect a mild exotherm.
-
Vessel: Use a borosilicate glass vial with a septum cap.
-
Procedure: Add solvent to the solid, not solid to the solvent, to prevent "puffing" of dust.
Emergency & Disposal Protocols
Spill Management (Solid)
-
Do NOT sweep. Sweeping generates aerosols.
-
Cover: Place a paper towel soaked in dilute sodium bicarbonate (5%) or water over the spill to dampen it.
-
Scoop: Lift the damp towel and solid waste into a hazardous waste bag.
-
Clean: Wipe surface with water, then ethanol.
Waste Disposal[3][4][6][7][10][11][12][13][14]
-
Solid Waste: Label as "Hazardous Chemical Waste: Toxic/Irritant Solid."
-
Liquid Waste:
-
Aqueous: Dispose in "Aqueous Basic" or "Aqueous Toxic" stream (check pH).
-
Organic: Dispose in "Halogenated Solvent Waste" (due to Chloride content) or "Non-Halogenated" depending on the solvent used. Do NOT pour down the drain.
-
Visualized Safety Logic (Decision Tree)
The following diagram outlines the decision-making process for PPE selection based on the specific interaction with the chemical.
Figure 1: PPE Selection Logic based on physical state and activity type. Note that solid handling requires the highest level of respiratory and eye protection.
References
-
Sigma-Aldrich. (2025).[3][5] Safety Data Sheet: 1-Azaspiro[3.3]heptane hydrochloride. Retrieved from
-
National Institutes of Health (NIH). (2024). Drain Discharge Guide: Hazardous Waste Policy. Retrieved from
-
Ansell. (2023). Chemical Permeation & Degradation Guide (8th Ed.). Retrieved from
-
PubChem. (2024). Compound Summary: 1-Azaspiro[3.3]heptane.[1][6] Retrieved from
-
Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance. Retrieved from
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
